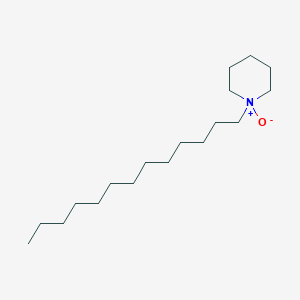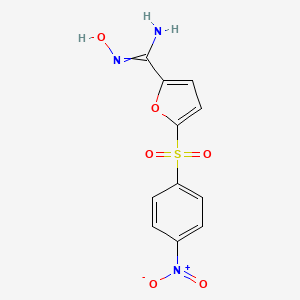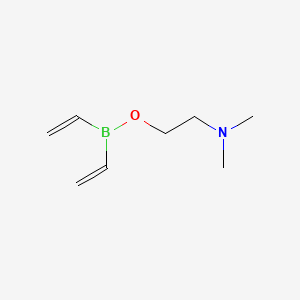
2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine is a compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine typically involves the reaction of boron-containing compounds with N,N-dimethylethanamine. The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained. Common reagents used in the synthesis include boron trihalides and alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled conditions. The process may include steps such as purification and isolation to ensure the compound’s purity and quality. Techniques like distillation and crystallization are often employed in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction may produce boron hydrides. Substitution reactions can lead to a variety of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, helping to facilitate various chemical transformations.
Biology: The compound may be used in biochemical studies to understand the interactions between boron-containing compounds and biological molecules.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems or as a component in pharmaceuticals, is ongoing.
Industry: It is used in the production of advanced materials, including polymers and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boranyloxy group can form stable complexes with various biomolecules, influencing their activity and function. The dimethylethanamine group may also interact with cellular components, affecting signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylethanamine: A simpler amine with similar structural features but lacking the boranyloxy group.
Boron trihalides: Compounds containing boron and halides, used in similar synthetic applications.
Dimethylamine: Another amine with two methyl groups attached to the nitrogen atom.
Uniqueness
2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine is unique due to the presence of both the boranyloxy and dimethylethanamine groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds.
Propiedades
Número CAS |
73758-20-0 |
|---|---|
Fórmula molecular |
C8H16BNO |
Peso molecular |
153.03 g/mol |
Nombre IUPAC |
2-bis(ethenyl)boranyloxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C8H16BNO/c1-5-9(6-2)11-8-7-10(3)4/h5-6H,1-2,7-8H2,3-4H3 |
Clave InChI |
PRFLIXKNZLRVIT-UHFFFAOYSA-N |
SMILES canónico |
B(C=C)(C=C)OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



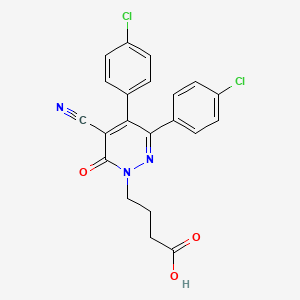
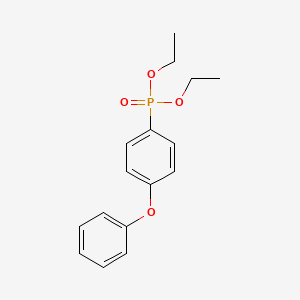

![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
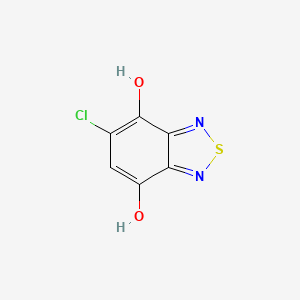
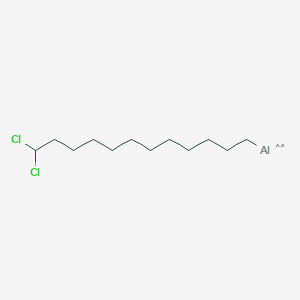
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

